3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid
Overview
Description
3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid is a complex organic compound featuring a unique structure that combines isoindole, pyridine, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being integrated into industrial methods to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole-1,3-dione derivatives and pyridine-containing molecules. Examples are:
Phthalimides: These compounds share the isoindole-1,3-dione core and have diverse biological activities.
Pyridine derivatives: Compounds like nicotinic acid and its derivatives have similar structural features and applications.
Uniqueness
What sets 3-(1,3-Dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid apart is its combination of isoindole, pyridine, and benzoic acid moieties, which confer unique chemical reactivity and biological activity. This structural complexity allows for a broader range of applications and interactions compared to simpler analogs .
Properties
IUPAC Name |
3-(1,3-dioxo-2-pyridin-3-ylisoindole-5-carbonyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O5/c24-18(12-3-1-4-14(9-12)21(27)28)13-6-7-16-17(10-13)20(26)23(19(16)25)15-5-2-8-22-11-15/h1-11H,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXPIDORFNMBCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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